Gonyautoxin I

Description

Properties

CAS No. |

60748-39-2 |

|---|---|

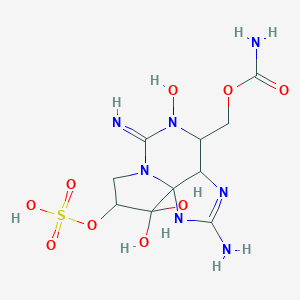

Molecular Formula |

C10H17N7O9S |

Molecular Weight |

411.35 g/mol |

IUPAC Name |

[(3aS,4R,9R,10aS)-2-amino-5,10,10-trihydroxy-6-imino-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate |

InChI |

InChI=1S/C10H17N7O9S/c11-6-14-5-3(2-25-8(13)18)17(21)7(12)16-1-4(26-27(22,23)24)10(19,20)9(5,16)15-6/h3-5,12,19-21H,1-2H2,(H2,13,18)(H3,11,14,15)(H,22,23,24)/t3-,4+,5-,9-/m0/s1 |

InChI Key |

CETRDCWBMBILAL-XXKOCQOQSA-N |

Canonical SMILES |

C1C(C(C23N1C(=N)N(C(C2N=C(N3)N)COC(=O)N)O)(O)O)OS(=O)(=O)O |

Other CAS No. |

64296-26-0 |

Synonyms |

Gonyautoxin 1; Toxin GTX1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Gonyautoxin-1 can be synthesized from L-serine methyl ester through a series of chemical reactions. The process involves treating L-serine methyl ester with aldehyde to close the ring structure, followed by deprotection with SO3CH2CCl3 . A RH-catalyzed amination reaction with guanidine is then performed to form the tricyclic frame of gonyautoxin-3, which can be further converted to gonyautoxin-1 .

Industrial Production Methods: the extraction and purification of gonyautoxin-1 from marine dinoflagellates involve several steps, including cell lysis, filtration, and chromatographic separation .

Chemical Reactions Analysis

Types of Reactions: Gonyautoxin-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize gonyautoxin-1.

Reduction: Reductive desulfonation using dithiothreitol is a common method to convert gonyautoxin-1 to neosaxitoxin.

Substitution: Substitution reactions involving nucleophiles can modify the functional groups on gonyautoxin-1.

Major Products: The major products formed from these reactions include various analogs of saxitoxins, such as neosaxitoxin and decarbamoylsaxitoxin .

Scientific Research Applications

Biosensing Technologies

Aptamer Development:

Recent studies have focused on developing DNA aptamers that specifically bind to GTX-1 for use in biosensing applications. These aptamers are selected through techniques such as Systematic Evolution of Ligands by Exponential Enrichment (SELEX), which allows for the identification of high-affinity binding sequences.

- High-Affinity Aptamers: One study successfully optimized an aptamer with a dissociation constant (Kd) of 17.7 nM for GTX-1, demonstrating its potential for sensitive detection in various samples .

- Optical Sensors: The development of an optical biolayer interferometry (BLI) aptasensor has shown a detection range from 0.2 to 200 ng/mL, with a limit of detection as low as 50 pg/mL. This sensor exhibited high specificity for GTX-1 without cross-reactivity to other marine toxins .

Table 1: Summary of Aptamer-Based Sensors for GTX-1 Detection

| Sensor Type | Detection Range | Limit of Detection | Specificity |

|---|---|---|---|

| BLI Aptasensor | 0.2 - 200 ng/mL | 50 pg/mL | High specificity for GTX-1 |

Drug Development

Therapeutic Potential:

Research indicates that gonyautoxins, including GTX-1, may have applications beyond their toxic effects. For instance, they are being investigated for their muscle-relaxing properties in treating conditions such as acute anal fissures . The mechanism involves temporary paralysis at the injection site, providing pain relief and stopping bleeding.

Case Study:

In a clinical setting, patients treated with gonyautoxin injections experienced significant relief from symptoms associated with anal fissures within 48 hours . This suggests potential for further therapeutic applications in pain management.

Mechanism of Action

Gonyautoxin-1 exerts its effects by reversibly blocking voltage-gated sodium channels at the axonal level, impeding nerve impulse propagation . This mechanism is similar to other saxitoxins, which bind to the sodium channels and prevent the influx of sodium ions, leading to paralysis and other neurological effects .

Comparison with Similar Compounds

Gonyautoxin-1 is part of the saxitoxin group, which includes several similar compounds:

Saxitoxin (STX): The parent compound of the group, known for its potent neurotoxic effects.

Neosaxitoxin (NSTX): A derivative of saxitoxin with similar properties.

Decarbamoylsaxitoxin (dcSTX): Another analog with slightly different chemical properties.

Uniqueness: Gonyautoxin-1 is unique due to its specific structural features and its ability to form stable complexes with certain aptamers, which makes it valuable for research and detection purposes .

Biological Activity

Gonyautoxin-1 (GTX-1) is a potent neurotoxin belonging to the gonyautoxin group, which is part of the broader family of saxitoxins. It is primarily produced by marine dinoflagellates and can accumulate in shellfish, leading to serious health risks for humans through the consumption of contaminated seafood. This article delves into the biological activity of GTX-1, focusing on its mechanisms, effects, and implications for public health.

Gonyautoxin-1 has a complex chemical structure characterized by its heterocyclic framework. Its chemical formula is , which highlights its unique properties among neurotoxins. The primary mechanism of action involves the blockade of voltage-gated sodium channels in nerve and muscle cells. GTX-1 binds specifically to site 1 of the α-subunit of these channels, inhibiting sodium influx. This blockade effectively prevents the propagation of action potentials, leading to neuromuscular paralysis and other severe symptoms associated with paralytic shellfish poisoning (PSP) .

Biological Effects and Symptoms

The biological effects of GTX-1 are profound and can lead to rapid onset symptoms, including:

- Muscle Weakness : Impaired neuromuscular transmission results in decreased muscle strength.

- Respiratory Failure : In severe cases, paralysis can extend to respiratory muscles, necessitating immediate medical intervention.

- Potential Fatality : Without prompt treatment, exposure can lead to death due to respiratory failure.

The onset of symptoms typically occurs within minutes to hours after ingestion of contaminated shellfish, making it critical for public health monitoring .

Research Findings and Case Studies

Recent studies have focused on the interactions between GTX-1 and sodium channels, providing insights into its binding affinity and competitive behavior with other neurotoxins. For instance, research has shown that GTX-1 competes with saxitoxin at the same binding sites on sodium channels, which is crucial for understanding its toxicological profile and developing potential antidotes .

Table 1: Comparison of Gonyautoxins

| Compound Name | Chemical Formula | Key Differences |

|---|---|---|

| Gonyautoxin-2 | Slightly different stereochemistry | |

| Gonyautoxin-3 | Structural isomer with variations | |

| Saxitoxin | Lacks sulfur; different binding properties | |

| Neosaxitoxin | Additional hydroxyl group affecting activity | |

| Decarbamoylsaxitoxin | Lacks carbamoyl group; distinct toxicity |

Gonyautoxin-1's unique binding characteristics contribute to its high potency compared to other members of the saxitoxin family .

Biotransformation and Excretion

In humans, GTX-1 undergoes biotransformation primarily through oxidative processes followed by glucuronidation. This metabolic pathway enhances its hydrophilicity, facilitating excretion from the body. Understanding these processes is vital for developing therapeutic strategies against GTX-1 poisoning .

Public Health Implications

The presence of gonyautoxins in marine environments poses significant risks to public health. Monitoring algal blooms that produce these toxins is essential for preventing PSP outbreaks. Regulatory measures are necessary to ensure seafood safety and protect consumers from neurotoxic exposure .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for detecting Gonyautoxin-1 in environmental samples, and how are they validated?

- Methodological Answer : The most widely accepted methods include high-performance liquid chromatography (HPLC) with fluorescence detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Key steps involve:

- Sample Preparation : Acid extraction (e.g., 0.1% acetic acid) followed by solid-phase extraction (SPE) to isolate GTX-1 from matrices like algal biomass or seawater .

- Validation : Calibration curves using certified standards, spike-recovery tests (85–110% recovery), and inter-laboratory comparisons to ensure reproducibility. Limits of detection (LOD) typically range from 0.1–1.0 ng/mL .

- Table : Common HPLC Parameters for GTX-1 Detection

| Column Type | Mobile Phase | Flow Rate | Detection Wavelength |

|---|---|---|---|

| C18 Reverse Phase | 10 mM Ammonium Formate (pH 5.0) + 5% Acetonitrile | 0.8 mL/min | 330 nm (Ex), 390 nm (Em) |

Q. How should researchers design experiments to assess the stability of GTX-1 under varying environmental conditions?

- Methodological Answer :

- Controlled Variables : Test pH (6–9), temperature (4°C–30°C), and UV exposure using synthetic seawater or buffer systems.

- Replication : Triplicate samples per condition, analyzed at intervals (0, 24, 48, 72 hours) via LC-MS/MS.

- Data Interpretation : Calculate degradation half-life (t½) using first-order kinetics. Ensure controls (e.g., dark storage) are included to isolate photolytic effects .

Q. What protocols ensure ethical and reproducible use of GTX-1 in in vivo toxicity studies?

- Methodological Answer :

- Animal Models : Use standardized organisms (e.g., mice for acute toxicity, zebrafish embryos for developmental studies).

- Dosage Calculation : Follow OECD Guidelines 423 (Acute Oral Toxicity) with dose ranges based on prior LC50 data.

- Ethical Compliance : Obtain institutional animal care committee approval and document euthanasia methods (e.g., anesthetic overdose) per ARRIVE guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported LC50 values of GTX-1 across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from peer-reviewed studies, noting variables like species (e.g., Mus musculus vs. Artemia salina), exposure duration, and toxin purity.

- Sensitivity Analysis : Use statistical tools (e.g., ANOVA) to identify confounding factors (e.g., matrix effects in environmental samples).

- Standardization Advocacy : Propose unified testing protocols in collaborative publications to reduce variability .

Q. What computational strategies are effective for modeling GTX-1 interactions with voltage-gated sodium channels?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina with channel structures (e.g., NaV1.4 PDB ID: 6AGF) to predict binding affinities.

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability.

- Validation : Compare in silico results with electrophysiological data (e.g., patch-clamp assays) to refine models .

Q. How can multi-omics approaches elucidate GTX-1 biosynthesis pathways in dinoflagellates?

- Methodological Answer :

- Genomics : Assemble transcriptomes from toxin-producing Alexandrium spp. using PacBio long-read sequencing.

- Proteomics : Apply tandem mass tags (TMT) to quantify enzyme expression under toxin-inducing conditions (e.g., nitrogen limitation).

- Metabolomics : Use NMR or LC-MS to track intermediate metabolites (e.g., arginine analogs) in biosynthetic pathways .

Q. What frameworks guide the formulation of hypothesis-driven research questions for GTX-1 ecotoxicology?

- Methodological Answer :

- PICO Framework : Define Population (e.g., marine invertebrates), Intervention (GTX-1 exposure), Comparison (control vs. treated), Outcome (mortality, behavioral changes).

- FINER Criteria : Ensure questions are Feasible (e.g., lab resources), Novel (e.g., understudied species), Ethical, and Relevant (e.g., climate change impacts on toxin distribution) .

Data Contradiction and Synthesis

Q. How should researchers address discrepancies in GTX-1 detection limits between HPLC and immunoassay methods?

- Methodological Answer :

- Cross-Validation : Analyze identical samples with both methods and perform Bland-Altman plots to assess bias.

- Matrix Interference Studies : Test seawater samples with varying salinity and organic content to identify immunoassay limitations (e.g., false positives).

- Recommendation : Use HPLC for regulatory compliance and immunoassays for rapid field screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.